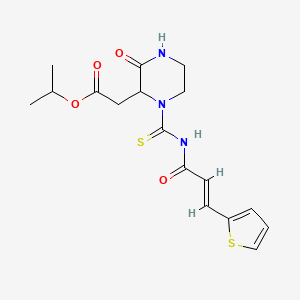

(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate

Beschreibung

BenchChem offers high-quality (E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

propan-2-yl 2-[3-oxo-1-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioyl]piperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-11(2)24-15(22)10-13-16(23)18-7-8-20(13)17(25)19-14(21)6-5-12-4-3-9-26-12/h3-6,9,11,13H,7-8,10H2,1-2H3,(H,18,23)(H,19,21,25)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKCQHFGTRDNQW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a complex organic compound with potential biological activities. Its structure incorporates piperazine, a well-known pharmacophore, and thiophene, which is often associated with various biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Synthesis and Characterization

The synthesis of (E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate typically involves multi-step reactions, including the formation of piperazine derivatives and subsequent modifications to introduce thiophene and other functional groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiophene moieties exhibit significant antimicrobial properties. A study evaluated a series of thiophen-containing compounds for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed varying degrees of inhibition, with some derivatives achieving over 50% inhibition at specific concentrations (Table 1).

| Compound Code | % Inhibition at 10 µM | IC50 Values (µM) |

|---|---|---|

| 3a | 47.0 | N.D. |

| 3b | 59.64 | 8.78 |

| 4b | 39.44 | 6.96 |

| 7b | 43.46 | N.D. |

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain piperazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

The proposed mechanism of action for (E)-isopropyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate involves interaction with specific biological targets such as enzymes or receptors that are critical in disease pathways. Molecular docking studies suggest that this compound may bind effectively to certain protein targets, potentially inhibiting their activity.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a related thiophene-piperazine derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting a potential use in treating bacterial infections.

- Case Study on Anticancer Activity : Another investigation reported that a piperazine derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.